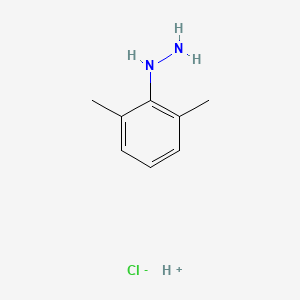

2,6-Dimethylphenylhydrazinehydrochloride

Description

Historical Context and Significance in Organic Synthesis

The story of 2,6-dimethylphenylhydrazine hydrochloride is intrinsically linked to the broader history of phenylhydrazines and their profound impact on organic synthesis. The parent compound, phenylhydrazine (B124118), was first synthesized and characterized by the Nobel laureate Hermann Emil Fischer in 1875. wikipedia.org This discovery was a watershed moment in organic chemistry, as Fischer himself would later demonstrate the immense utility of this new class of compounds.

In 1883, Fischer reported what is now known as the Fischer indole (B1671886) synthesis, a reaction that has become one of the most important methods for preparing indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone, followed by a mdpi.commdpi.com-sigmatropic rearrangement to form the indole ring system. wikipedia.orgmdpi.com The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, with applications in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials. byjus.comthermofisher.com

Substituted phenylhydrazines, such as 2,6-dimethylphenylhydrazine, were subsequently explored to access a wider variety of substituted indoles and other heterocyclic systems. The presence of the two methyl groups at the ortho-positions of the phenyl ring in 2,6-dimethylphenylhydrazine hydrochloride introduces significant steric hindrance. This steric bulk can influence the regioselectivity of the Fischer indole synthesis and other reactions, providing a powerful tool for chemists to control the outcome of their synthetic routes. The hydrochloride salt form enhances the stability and handling of the otherwise air-sensitive free base.

The significance of 2,6-dimethylphenylhydrazine hydrochloride in organic synthesis lies in its ability to act as a precursor to a range of valuable molecules. It is a key intermediate in the production of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents. chemimpex.com Furthermore, its derivatives have found applications in the agrochemical industry for the development of effective pesticides. chemimpex.com

Structural Considerations and Nomenclature

The formal nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2,6-dimethylphenyl)hydrazine;hydrochloride. nih.gov It is also commonly referred to by several synonyms, including 2,6-dimethylphenylhydrazine HCl and (2,6-xylyl)hydrazine hydrochloride. nih.govnih.gov

The structure consists of a hydrazine (B178648) group (-NHNH2) attached to a benzene (B151609) ring at position 1, with two methyl groups (-CH3) at positions 2 and 6. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the hydrazine moiety.

The key structural features that dictate the chemical reactivity of 2,6-dimethylphenylhydrazine hydrochloride are:

The Hydrazine Moiety: This functional group is nucleophilic and can readily react with carbonyl compounds to form hydrazones, a critical step in the Fischer indole synthesis and other condensation reactions. wikipedia.orgbyjus.com

The 2,6-Dimethylphenyl Group: The two ortho-methyl groups exert a significant steric effect, which can direct the course of reactions and influence the stability of intermediates and products. This steric hindrance can be exploited to achieve specific stereochemical outcomes.

The Hydrochloride Salt: The salt form makes the compound more stable and less prone to oxidation compared to the free base. wikipedia.org It is generally soluble in polar solvents. cymitquimica.com

Below is a table summarizing some of the key physicochemical properties of 2,6-Dimethylphenylhydrazine hydrochloride.

| Property | Value |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.65 g/mol nih.gov |

| Appearance | White to light yellow crystalline powder chemimpex.comcymitquimica.com |

| Melting Point | 206-208 °C (decomposition) sigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents cymitquimica.com |

| CAS Number | 2538-61-6 nih.gov |

Current Academic Research Landscape and Trajectories

The academic research landscape for 2,6-dimethylphenylhydrazine hydrochloride remains active, with its applications continually expanding into new areas of chemical and biological sciences. Current research trajectories are largely focused on its utilization in the synthesis of novel bioactive molecules and functional materials.

Medicinal Chemistry: A significant area of research involves the use of 2,6-dimethylphenylhydrazine hydrochloride as a starting material for the synthesis of new drug candidates. Researchers are actively exploring its use in the preparation of complex heterocyclic scaffolds that exhibit a range of biological activities. For instance, it serves as an important intermediate in the development of potential anti-cancer agents. chemimpex.com The synthesis of novel hydrazone derivatives from 2,6-dimethylphenylhydrazine has also been a focus, with studies evaluating their potential as anticancer therapeutics. nih.govnih.gov The unique structural features of the resulting molecules can lead to enhanced biological activity and selectivity. chemimpex.com

Agrochemicals: The development of new and effective agrochemicals is another key research direction. 2,6-Dimethylphenylhydrazine hydrochloride is employed in the formulation of novel pesticides, contributing to crop protection. chemimpex.com The tailored synthesis of molecules derived from this compound allows for the fine-tuning of their biological activity and environmental impact.

Biochemical Probes: Beyond direct therapeutic applications, 2,6-dimethylphenylhydrazine hydrochloride is utilized as a tool in biochemical research. It has been employed to study enzyme mechanisms and metabolic pathways. chemimpex.com Its ability to react with specific biomolecules allows researchers to probe and understand complex biological processes.

Catalysis and Materials Science: There is growing interest in the application of derivatives of 2,6-dimethylphenylhydrazine in the field of catalysis and materials science. Its ability to form stable complexes with metal ions opens up possibilities for its use in coordination chemistry and the development of novel catalysts. chemimpex.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

(2,6-dimethylphenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |

InChI Key |

GQKQMDUOOZVZFD-UHFFFAOYSA-N |

Canonical SMILES |

[H+].CC1=C(C(=CC=C1)C)NN.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2,6 Dimethylphenylhydrazinehydrochloride

Classical Approaches to Arylhydrazine Hydrochloride Synthesis

The traditional and most well-established methods for preparing arylhydrazine hydrochlorides, including the title compound, primarily revolve around the transformation of substituted anilines.

Diazotization and Reduction of Substituted Anilines

A cornerstone of arylhydrazine synthesis is the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt. byjus.com In the case of 2,6-Dimethylphenylhydrazine hydrochloride, the starting material is 2,6-dimethylaniline (B139824). This process involves two key steps: the formation of a diazonium salt and its subsequent reduction to the desired hydrazine (B178648) derivative.

The initial step is the reaction of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. byjus.comnumberanalytics.com This reaction leads to the formation of a diazonium salt. The subsequent reduction of this diazonium salt yields the corresponding hydrazine. libretexts.org

The efficiency and safety of the diazotization and reduction sequence are highly dependent on carefully controlled process parameters.

Temperature: Diazotization reactions are typically conducted at low temperatures, generally between 0 and 5°C. numberanalytics.comnih.gov This is crucial because diazonium salts can be unstable and prone to decomposition at higher temperatures, which can lead to the formation of unwanted byproducts. nih.gov Maintaining a low temperature helps to slow down the decomposition of the diazonium salt. numberanalytics.com

pH Control: An acidic medium is essential for the diazotization reaction to proceed. numberanalytics.com The use of a strong acid, such as hydrochloric acid, ensures the formation of nitrous acid from sodium nitrite and also protonates the primary amine, facilitating the reaction. numberanalytics.com Careful control of the pH is also important during the reduction step, as the reactivity of the reducing agent can be pH-dependent.

Reagent Stoichiometry: The molar ratios of the reactants play a critical role in maximizing the yield and purity of the final product. Typically, a slight excess of sodium nitrite is used to ensure complete diazotization of the aniline (B41778). google.com The amount of reducing agent used will depend on its specific reactivity and the desired reaction kinetics. For instance, in some patented procedures, approximately three moles of triphenylphosphine (B44618) are used per mole of diazonium salt. google.comgoogle.com

A variety of reducing agents can be employed to convert the diazonium salt to the corresponding hydrazine. The choice of reducing agent can significantly impact the reaction's efficiency, cost, and environmental footprint.

Sodium Sulfite (B76179): Sodium sulfite is a commonly used and cost-effective reducing agent for this transformation. orgsyn.orggoogle.com The reduction with sodium sulfite is typically carried out in an acidic medium. google.com However, the reaction may require careful control of conditions to avoid the formation of tars and other byproducts. orgsyn.org One patented method highlights the use of sodium sulfite with concentrated sulfuric acid in ethyl acetate (B1210297) to achieve a high yield of the hydrazine salt, reportedly reaching 90%. google.com

Zinc Powder: Zinc dust is another classical reducing agent for diazonium salts. libretexts.org It is often used in acidic conditions. However, some sources suggest that its use may not always lead to an improvement in the quality or quantity of the final product compared to other methods. orgsyn.org

Other Reducing Agents:

Stannous Chloride (Tin(II) Chloride): This is a powerful reducing agent that can effectively convert diazonium salts to hydrazines, often in the presence of concentrated hydrochloric acid. google.comdurham.ac.uk However, the use of tin salts can lead to environmental concerns due to the presence of heavy metal ions in the waste stream. google.com

Triphenylphosphine: This reagent offers a superior alternative to traditional metal-based reducing agents. google.com The reaction proceeds through the formation of a triphenyl-aryl hydrazyl phosphonium (B103445) salt, which is then hydrolyzed with acid to yield the aryl hydrazine. google.com This method is advantageous as it avoids the use of heavy metals. google.com

Ascorbic Acid (Vitamin C): More recently, ascorbic acid has been explored as a mild and metal-free reducing agent for diazonium salts. durham.ac.uk This "green" chemistry approach is attractive for its reduced environmental impact. The reduction is believed to proceed through an intermediate adduct that can be converted to the hydrazine by heating in acid. durham.ac.uk

Table 1: Comparison of Reducing Agents for Arylhydrazine Synthesis

| Reducing Agent | Advantages | Disadvantages |

| Sodium Sulfite | Cost-effective | Can lead to byproduct formation if not carefully controlled. orgsyn.org |

| Zinc Powder | Readily available | May not offer significant advantages over other methods. orgsyn.org |

| Stannous Chloride | Highly effective | Costly and generates heavy metal waste. google.com |

| Triphenylphosphine | Avoids heavy metals, high yield | Reagent cost can be a factor. google.com |

| Ascorbic Acid | "Green" and metal-free | May require specific conditions for optimal conversion. durham.ac.uk |

Hydrazine Formation via N-Deacylation of Amides

An alternative, though less common, route to hydrazines involves the N-deacylation of N-acylhydrazines or related amide derivatives. While direct synthesis from amides and hydrazine to form hydrazides has been reported, the subsequent conversion to a hydrazine hydrochloride is a distinct step. nih.govorganic-chemistry.org One specific method for the N-deacylation of secondary amides involves treatment with trifluoromethanesulfonic anhydride (B1165640) and 2-fluoropyridine, followed by reaction with an organocerium reagent and subsequent acidification with hydrochloric acid to yield the amine hydrochloride. chemicalbook.com This approach, while potentially useful for specific substrates, is generally more complex than the direct diazotization-reduction pathway for the synthesis of simple arylhydrazines like 2,6-Dimethylphenylhydrazine hydrochloride.

Advanced Synthetic Strategies

Research continues to explore more efficient, sustainable, and versatile methods for the synthesis of arylhydrazines.

Exploration of Novel Precursors and Reaction Conditions

The development of novel synthetic routes often focuses on new precursors and reaction conditions that offer advantages over classical methods. For instance, the Hantzsch pyridine (B92270) synthesis, traditionally used for making dihydropyridines, has been shown to produce unexpected cyclization products under certain conditions, highlighting the potential for discovering new reaction pathways. researchgate.netnih.gov

Furthermore, the Vilsmeier-Haack reaction has been employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones, which are derived from hydrazines. researchgate.net While not a direct synthesis of the hydrazine itself, it demonstrates the utility of hydrazine derivatives in constructing complex heterocyclic systems.

The exploration of flow chemistry for diazotization reactions represents a significant advancement. nih.gov Flow reactors offer precise control over reaction parameters such as temperature and mixing, which can lead to improved safety, higher yields, and easier scalability compared to traditional batch processes. nih.gov Studies have shown that diazonium salt formation can occur rapidly, often in less than a minute, within a flow reactor. nih.gov

Catalytic Methods in Arylhydrazine Hydrochloride Synthesis

Catalytic methods have emerged as powerful tools for the synthesis of arylhydrazines, offering milder reaction conditions and greater functional group tolerance compared to classical stoichiometric reductions. The primary catalytic approaches for the synthesis of compounds like 2,6-dimethylphenylhydrazine hydrochloride involve the formation of a carbon-nitrogen bond between a 2,6-dimethylphenyl precursor and a hydrazine moiety, typically using transition metal catalysts such as palladium or copper.

One prominent catalytic strategy is the palladium-catalyzed cross-coupling reaction of an aryl halide (e.g., 2-bromo- or 2-chloro-1,3-dimethylbenzene) with hydrazine hydrate (B1144303). This approach often utilizes a phosphine (B1218219) ligand to facilitate the catalytic cycle. The choice of ligand is crucial and can significantly influence the reaction's efficiency, particularly with sterically hindered substrates like those containing ortho-substituents. For the synthesis of 2,6-dimethylphenylhydrazine, the steric bulk of the two methyl groups in the ortho positions presents a significant challenge, which may necessitate the use of bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination steps.

Copper-catalyzed C-N cross-coupling reactions represent another viable and often more economical alternative to palladium-based systems. These reactions can couple aryl halides or aryl boronic acids with hydrazine. The use of a suitable ligand, such as a diamine or an amino acid, is often required to facilitate the reaction. For the synthesis of 2,6-dimethylphenylhydrazine, a copper-catalyzed approach would likely involve the reaction of 2-iodo-1,3-dimethylbenzene (B54174) with hydrazine hydrate in the presence of a copper(I) or copper(II) catalyst and a suitable ligand.

A less direct but relevant catalytic method involves the synthesis of the precursor, 2,6-dimethylaniline. For instance, a patented process describes the conversion of 2,6-dimethylphenol (B121312) to 2,6-dimethylaniline using a palladium catalyst. cymitquimica.com This aniline can then be converted to the corresponding diazonium salt and subsequently reduced to 2,6-dimethylphenylhydrazine.

The table below summarizes representative catalytic systems that could be adapted for the synthesis of 2,6-dimethylphenylhydrazine.

| Catalyst System | Substrate | Reagent | Conditions | Potential for 2,6-Dimethylphenylhydrazine Synthesis |

| Pd(OAc)₂ / Ligand | Aryl Halide | Hydrazine Hydrate | Base, Solvent, Heat | High, requires optimization for sterically hindered 2,6-dimethylphenyl halides. |

| CuI / Ligand | Aryl Halide | Hydrazine Hydrate | Base, Solvent, Heat | High, may offer a more cost-effective route. Ligand selection is critical. |

| Pd/C | 2,6-Dimethylphenol | Ammonia (B1221849) | High Temperature and Pressure | Provides a route to the key intermediate, 2,6-dimethylaniline. cymitquimica.com |

Mechanistic Insights into Formation Pathways

The formation of 2,6-dimethylphenylhydrazine hydrochloride can proceed through distinct mechanistic pathways depending on the chosen synthetic route.

A. Mechanism of Diazonium Salt Reduction:

The classical and most direct route involves the diazotization of 2,6-dimethylaniline followed by reduction.

Diazotization: 2,6-Dimethylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction forms the 2,6-dimethylbenzenediazonium chloride salt. The presence of two ortho-methyl groups can influence the stability and reactivity of the diazonium salt.

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Several reducing agents can be employed, each with its own mechanistic nuances.

Using Sodium Sulfite: This method involves the initial formation of a diazosulfonate intermediate by the addition of the sulfite ion to the terminal nitrogen of the diazonium group. This intermediate is then reduced by excess sulfite in a series of steps, ultimately yielding the arylhydrazine upon acidification. The steric hindrance from the 2,6-dimethyl groups might slow down the initial nucleophilic attack of the sulfite ion.

Using Zinc Dust and Acid: Zinc in an acidic medium is a powerful reducing agent. It can reduce the diazonium salt to the corresponding hydrazine. However, over-reduction to the aniline (2,6-dimethylaniline) is a potential side reaction if the reaction conditions are not carefully controlled. It has been noted that with strong reducing agents like Zn/HCl, phenylhydrazine (B124118) can be an intermediate in the further reduction to aniline. researchgate.net

B. Mechanism of Catalytic Cross-Coupling:

The catalytic formation of the C-N bond in arylhydrazine synthesis generally follows a cycle involving the transition metal catalyst.

Palladium-Catalyzed Cycle: In a typical palladium-catalyzed amination reaction, the catalytic cycle is believed to proceed as follows:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 2-bromo-1,3-dimethylbenzene) to form a Pd(II)-aryl complex. The steric hindrance of the ortho-methyl groups can make this step more challenging, often requiring more reactive catalysts or higher temperatures.

Ligand Exchange/Coordination: A molecule of hydrazine coordinates to the Pd(II) complex.

Deprotonation/N-H Activation: A base removes a proton from the coordinated hydrazine, forming a hydrazido-palladium complex.

Reductive Elimination: The aryl group and the hydrazido ligand are eliminated from the palladium center, forming the C-N bond of the arylhydrazine product and regenerating the active Pd(0) catalyst. This step is often the rate-determining step and can be influenced by the electronic and steric properties of both the aryl group and the ancillary ligands on the palladium.

Copper-Catalyzed Cycle: The mechanism of copper-catalyzed N-arylation is less universally agreed upon than the palladium-catalyzed cycle but is generally thought to involve a Cu(I)/Cu(III) or a Cu(I)-centered cycle.

Coordination: The hydrazine and the aryl halide coordinate to the copper catalyst.

Oxidative Addition: The copper may undergo oxidative addition to the aryl halide.

Reductive Elimination: The aryl group and the hydrazine fragment are eliminated from the copper center to form the product. The presence of a ligand is crucial to stabilize the copper intermediates and facilitate the reaction.

The steric hindrance provided by the two methyl groups in the ortho positions of the phenyl ring in 2,6-dimethylphenylhydrazine is a recurring theme that would significantly impact the kinetics and feasibility of these mechanistic pathways. This steric crowding can hinder the approach of reagents and catalysts, potentially requiring more forcing reaction conditions or specialized catalytic systems with tailored steric and electronic properties to achieve optimal yields.

Reactivity Profiles and Derivatization Chemistry of 2,6 Dimethylphenylhydrazinehydrochloride

Fundamental Reaction Mechanisms

The chemical behavior of 2,6-dimethylphenylhydrazine hydrochloride is rooted in the inherent properties of its hydrazine (B178648) functional group and the structural effects imposed by its substituted aromatic ring.

The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This makes the terminal nitrogen atom a potent nucleophile. Hydrazines are generally more nucleophilic than their corresponding amines due to the "alpha effect," where the presence of an adjacent atom with lone-pair electrons enhances nucleophilicity. nih.govresearchgate.net However, studies on the kinetics of hydrazine reactions have shown that their nucleophilicity can be comparable to amines of similar basicity, and the alpha-effect is not always a dominant factor. nih.govresearchgate.net

The fundamental nucleophilic character of the hydrazine moiety is central to its most common reactions, such as nucleophilic addition to carbonyl groups and its role in cyclization reactions. nih.govlibretexts.org The reaction is typically initiated by the attack of the terminal amino group on an electrophilic center.

The two methyl groups at the ortho positions (C2 and C6) of the phenyl ring exert significant influence on the reactivity of 2,6-dimethylphenylhydrazine.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. libretexts.orgyoutube.com This effect increases the electron density on the aromatic ring and, to a lesser extent, on the attached hydrazine moiety. This enhanced electron density can slightly increase the nucleophilicity of the hydrazine nitrogen atoms.

Steric Effects: The primary influence of the ortho-methyl groups is steric hindrance. libretexts.orgyoutube.com These bulky groups flank the site of attachment of the hydrazine group, sterically shielding the nitrogen atoms. This can hinder the approach of reactants, particularly to the nitrogen atom bonded to the ring (the α-nitrogen). Consequently, reactions are more likely to occur at the terminal, less hindered nitrogen (the β-nitrogen). This steric hindrance can also influence the conformational preferences of intermediates and the regioselectivity of subsequent cyclization steps, such as in the Fischer indole (B1671886) synthesis. youtube.comcdnsciencepub.com For instance, the reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with the sterically hindered 2,6-dimethylcyclohexanone (B152311) failed to occur under conditions where it reacted with 2-methylcyclohexanone (B44802). cdnsciencepub.com

Formation of Hydrazones and Osazones

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, which serves as a gateway to more complex molecular architectures.

2,6-Dimethylphenylhydrazine hydrochloride readily reacts with aldehydes and ketones to form the corresponding 2,6-dimethylphenylhydrazones. libretexts.orgresearchgate.net The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The hydrochloride salt is typically neutralized in situ or the reaction is carried out in a buffered medium, as the free hydrazine base is the reactive nucleophile.

These hydrazone intermediates are often stable, crystalline solids that can be isolated. researchgate.net However, they are also frequently generated in situ as intermediates for subsequent reactions, most notably the Fischer indole synthesis. thermofisher.com

While phenylhydrazine (B124118) itself is historically famous for its use by Emil Fischer in the study of carbohydrates, substituted hydrazines also play a role. yale.eduwikipedia.org Hydrazines react with reducing sugars, which possess a free or potentially free aldehyde or ketone group, to form derivatives that aid in their identification and structural elucidation. microbenotes.comnumberanalytics.com

The reaction of a reducing sugar with excess phenylhydrazine at boiling temperatures leads to the formation of highly crystalline derivatives called osazones. wikipedia.orgajgreenchem.com In this reaction, both the first and second carbon atoms of the sugar are involved, reacting to form a bis-hydrazone at C1 and C2. yale.edumicrobenotes.com This process results in the loss of stereochemistry at the C2 position. Consequently, C2 epimers, such as D-glucose and D-mannose, yield the identical osazone. microbenotes.com Keto-sugars like D-fructose, which have the same configuration below C2 as D-glucose, also form the same osazone. microbenotes.com

The characteristic crystal shapes, melting points, and formation times of osazones for different sugars provide a classical method for their identification. wikipedia.orgmicrobenotes.comajgreenchem.com

| Sugar Origin | Osazone Name | Crystal Shape |

|---|---|---|

| Glucose, Fructose, or Mannose | Glucosazone | Needle-shaped or Broomstick-like wikipedia.orgmicrobenotes.com |

| Galactose | Galactosazone | Rhombic-plate shaped wikipedia.org |

| Lactose | Lactosazone | Powder-puff shaped wikipedia.org |

| Maltose | Maltosazone | Petal-shaped wikipedia.org |

Cyclization Reactions Leading to Heterocyclic Frameworks

2,6-Dimethylphenylhydrazine hydrochloride is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The steric hindrance from the ortho-methyl groups can be strategically employed to direct the outcome of these cyclization reactions.

A prominent example is the Fischer indole synthesis , one of the oldest and most important methods for preparing substituted indoles. thermofisher.commdpi.com The reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. mdpi.com The hydrazone, formed from 2,6-dimethylphenylhydrazine and an appropriate aldehyde or ketone, undergoes a yale.eduyale.edu-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. mdpi.com For example, the condensation of N′-methyl-2,6-dimethylphenylhydrazine with cyclohexanone (B45756) yields 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole. cdnsciencepub.com

| Hydrazine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| N′-methyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| N′-methyl-2,6-dimethylphenylhydrazine hydrochloride | 2-Methylcyclohexanone | 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,6-tetramethylindolenine and 2,3,3,4-tetramethylindolenine | mdpi.com |

| (3,4-dimethylphenyl)hydrazine hydrochloride | Phenylacetylene | 5,6-Dimethyl-2-phenyl-1H-indole | nih.gov |

Another important class of heterocycles synthesized from hydrazines are pyrazoles . These are five-membered rings containing two adjacent nitrogen atoms. nih.govhilarispublisher.com A common synthetic route is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. nih.govhilarispublisher.com The reaction of 2,6-dimethylphenylhydrazine with a suitable 1,3-diketone would lead to the formation of a 1-(2,6-dimethylphenyl)-substituted pyrazole (B372694). The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the diketone. nih.gov

Synthesis of Pyrazolone (B3327878) Derivatives

The synthesis of pyrazolone derivatives frequently employs the reaction of hydrazine compounds with β-dicarbonyl compounds, most notably β-keto esters. nih.gov This classical approach involves the condensation of a hydrazine derivative with a β-keto ester, leading to the formation of the pyrazolone ring system. nih.gov 2,6-Dimethylphenylhydrazine hydrochloride serves as a valuable precursor in these reactions.

The general synthetic strategy involves the reaction of 2,6-dimethylphenylhydrazine, often liberated from its hydrochloride salt, with a suitable β-keto ester like ethyl acetoacetate (B1235776). nih.govacs.org The reaction typically proceeds by heating the reactants, sometimes in a solvent such as ethanol (B145695) or acetic acid, to facilitate the cyclization and dehydration, yielding the corresponding 1-(2,6-dimethylphenyl)-substituted pyrazolone. nih.govnih.govrsc.org For instance, the reaction of phenylhydrazine derivatives with ethyl acetoacetate at reflux temperature is a common method to produce 3-methyl-1-phenylpyrazol-5-one derivatives. nih.gov

A specific application is the synthesis of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, also known as 4-aminoantipyrine (B1666024), which can be further derivatized. nih.gov While this example uses a different phenylhydrazine, the underlying chemistry is analogous. The reaction of 4-aminoantipyrine with various aldehydes can then be used to create a wide range of Schiff base analogues with diverse applications. nih.govwho.int The versatility of this reaction allows for the synthesis of a broad library of pyrazolone derivatives by varying the substituents on both the hydrazine and the β-dicarbonyl component. nih.govrsc.org

Table 1: Examples of Pyrazolone Synthesis Reactions

| Hydrazine Reactant | β-Dicarbonyl Reactant | Product | Reaction Conditions |

|---|---|---|---|

| Phenylhydrazine Derivatives | Ethyl acetoacetate | 3-Methyl-1-phenylpyrazol-5-one Derivatives | Reflux in ethanol nih.gov |

| Hydrazine Hydrate (B1144303) / Phenylhydrazine | 3-(2-Arylhydrazono)-pentane-2,4-dione | 4-(Aryldiazenyl)-3,5-dimethyl-1H-pyrazole Derivatives | Reflux in glacial acetic acid rsc.org |

| Hydrazine Derivatives | β-Keto esters | Pyrazolones | General condensation reaction nih.gov |

Formation of Indole and other Nitrogen-Containing Heterocycles

2,6-Dimethylphenylhydrazine hydrochloride is a key reagent in the synthesis of various nitrogen-containing heterocyles, most notably indole derivatives via the Fischer indole synthesis. sci-hub.se This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde. sci-hub.se

When 2,6-dimethylphenylhydrazine hydrochloride is reacted with cyclic ketones such as cyclohexanone, the resulting products are substituted tetrahydrocarbazoles, which are structurally complex indole derivatives. For example, the condensation of N'-methyl-2,6-dimethylphenylhydrazine with cyclohexanone in refluxing benzene (B151609) yields 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole. The use of the hydrochloride salt of the hydrazine is often preferred as it can improve yields and minimize decomposition during the reaction.

The reaction's scope can be influenced by the structure of the ketone. For instance, the reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone produces 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole. However, the same hydrazine failed to react with the more sterically hindered 2,6-dimethylcyclohexanone under similar conditions, highlighting the steric sensitivity of the reaction. Beyond indoles, hydrazines are fundamental building blocks for a vast array of nitrogen-containing heterocycles, including pyrazoles, pyridazinones, and triazoles, through reactions with various carbonyls and other synthons.

Table 2: Synthesis of Indole and Tetrahydrocarbazole Derivatives

| Hydrazine Reactant | Carbonyl Reactant | Product |

|---|---|---|

| N'-Methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | 8,9-Dimethyl-1,2,3,4-tetrahydrocarbazole |

| N'-Ethyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone | 9-Ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole |

| N'-Methyl-2,6-diethylphenylhydrazine hydrochloride | Cyclohexanone | 8-Ethyl-9-methyl-1,2,3,4-tetrahydrocarbazole |

| N'-Methyl-2,6-dimethylphenylhydrazine hydrochloride | 2-Methylcyclohexanone | 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole |

Role in Fischer Indole Synthesis Modifications

The use of 2,6-dimethylphenylhydrazine hydrochloride represents a significant modification of the classical Fischer indole synthesis. The methyl groups at the 2- and 6-positions of the phenyl ring provide steric hindrance that plays a crucial role in directing the reaction pathway and stabilizing key intermediates.

One of the primary challenges in the Fischer indole synthesis is the potential for side reactions and the instability of the dienone-imine intermediate, which is central to the accepted Robinson mechanism. Researchers have employed 2,6-disubstituted phenylhydrazines as an innovation to overcome these issues. By blocking the ortho positions on the phenyl ring, the subsequent aromatization of the dienone-imine intermediate is prevented. This strategic substitution allows for better control over the reaction, minimizing general decomposition and improving the yields of the desired carbazole (B46965) products.

This modification demonstrates how tailoring the structure of the phenylhydrazine precursor can profoundly influence the outcome of the Fischer indole synthesis. The steric bulk of the 2,6-dimethyl groups guides the cyclization process, favoring the formation of the desired indole ring system over alternative decomposition pathways. The successful synthesis of various 8- and 9-substituted tetrahydrocarbazoles underscores the effectiveness of this approach.

Acylation and Alkylation Reactions

2,6-Dimethylphenylhydrazine hydrochloride can undergo acylation and alkylation reactions, primarily at the more nucleophilic β-nitrogen (N') of the hydrazine moiety. These reactions are crucial for preparing substituted hydrazine derivatives, which are then used in further syntheses, such as the Fischer indole reaction.

Acylation: N'-Formylation of hydrazines is a common acylation reaction. For example, N'-Formyl-2,6-dimethylphenylhydrazine has been synthesized and subsequently used in reduction reactions. This indicates that the hydrazine can be readily acylated. A general method for acylation might involve reacting the hydrazine with an acylating agent like a carboxylic acid anhydride (B1165640) or acyl chloride, often in the presence of a base to neutralize the generated acid.

Alkylation: The synthesis of N'-alkylated 2,6-dimethylphenylhydrazines is a prerequisite for producing certain indole derivatives. For instance, N'-methyl-2,6-dimethylphenylhydrazine and N'-ethyl-2,6-dimethylphenylhydrazine are used as starting materials in the synthesis of specific tetrahydrocarbazoles. A general procedure for the alkylation of acylhydrazines involves reacting the hydrazine with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl iodide, in an alcoholic solvent. The pH of the reaction is often maintained between 8 and 9 by adding a base like sodium hydroxide (B78521) to facilitate the reaction and neutralize the resulting acid.

Table 3: Examples of Acylation and Alkylation Products

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Acylation | Formylating Agent | N'-Formyl-2,6-dimethylphenylhydrazine |

| Alkylation | Methylating Agent (e.g., Dimethyl Sulfate) | N'-Methyl-2,6-dimethylphenylhydrazine |

| Alkylation | Ethylating Agent (e.g., Ethyl Iodide) | N'-Ethyl-2,6-dimethylphenylhydrazine |

Exploration of Oxidative Transformations

The oxidation of phenylhydrazines is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. These transformations are generally applicable to substituted derivatives like 2,6-dimethylphenylhydrazine.

In aqueous solutions, the oxidation of phenylhydrazine can be initiated by metal ions or enzymes and proceeds through a free-radical chain mechanism. nih.gov Key intermediates in this process include superoxide (B77818) radicals (O₂⁻), hydrogen peroxide, phenylhydrazyl radicals, and phenyldiazene. The ultimate products can include phenols and nitrogen gas. nih.gov

Under different conditions, oxidation can be used for synthetic coupling reactions. The oxidation of phenylhydrazine with metallic oxides, such as silver oxide or mercuric oxide, in an aromatic solvent generates phenyl radicals. These radicals can then attack the solvent molecule to form diaryl compounds, providing a method for phenylation. A similar reaction with 2,6-dimethylphenylhydrazine would be expected to generate 2,6-dimethylphenyl radicals, which could lead to the formation of symmetrically or asymmetrically substituted biphenyls.

Oxidation with polyhalomethanes, like carbon tetrachloride, proceeds via a free-radical chain reaction involving phenyldiimide as an intermediate, ultimately yielding products such as benzene, a halobenzene, and nitrogen. sci-hub.se The steric hindrance from the two methyl groups in 2,6-dimethylphenylhydrazine might influence the rates and product distributions of these oxidative reactions compared to the unsubstituted parent compound.

Table 4: Summary of Phenylhydrazine Oxidation Systems

| Oxidizing Agent/System | Solvent/Medium | Key Intermediates | Major Products |

|---|---|---|---|

| Metal Cations (e.g., Cu²⁺), O₂ | Aqueous Buffer | Superoxide radical, Phenylhydrazyl radical, Phenyldiazene | Nitrogen, Hydrogen Peroxide |

| Tyrosinase, O₂ | Aqueous Buffer | Superoxide radical | Phenol, Nitrogen nih.gov |

| Metallic Oxides (e.g., Ag₂O) | Aromatic Solvent (e.g., Benzene) | Phenyl radicals | Diaryl compounds, Nitrogen, Water |

| Polyhalomethanes (e.g., CCl₄) | - | Phenyldiimide | Benzene, Halobenzene, Nitrogen sci-hub.se |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2,6-Dimethylphenylhydrazine hydrochloride, various NMR experiments provide a complete picture of its carbon-hydrogen framework and connectivity.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure.

¹H NMR: The proton NMR spectrum of 2,6-Dimethylphenylhydrazine hydrochloride is expected to show distinct signals for the aromatic protons and the methyl group protons. The two methyl groups at positions 2 and 6 are chemically equivalent and would appear as a single, sharp singlet. The aromatic protons at positions 3, 4, and 5 would present as a multiplet or as distinct triplet and doublet signals, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The protons of the hydrazine (B178648) (-NH-NH₂) moiety and the hydrochloride proton would likely be broadened and their chemical shifts could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It is expected to show signals for the two equivalent methyl carbons, and distinct signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4). The carbon attached to the hydrazine group (C1) and the carbons bearing the methyl groups (C2/C6) would have characteristic chemical shifts.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,6-Dimethylphenylhydrazine hydrochloride, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal in the aromatic region and for the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-Dimethylphenylhydrazine Hydrochloride (Note: These are estimated values based on typical chemical shifts for similar structures and are not from a recorded spectrum.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H (3,5) | ~6.8-7.2 (d) | ~128-130 |

| Ar-H (4) | ~6.9-7.3 (t) | ~120-125 |

| CH₃ | ~2.3 (s) | ~17-20 |

| NH | Broad, variable | - |

| NH₂ | Broad, variable | - |

| Ar-C (1) | - | ~140-145 |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a component in a mixture with high precision and accuracy. In the context of 2,6-Dimethylphenylhydrazine hydrochloride, a qNMR method could be developed to assess its purity. This would involve dissolving a precisely weighed amount of the sample and a certified internal standard in a suitable deuterated solvent. By comparing the integral of a well-resolved signal from the analyte (e.g., the singlet from the two methyl groups) to the integral of a known signal from the internal standard, the exact purity of the 2,6-Dimethylphenylhydrazine hydrochloride can be calculated without the need for a specific reference standard of the compound itself.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is vital for determining the molecular weight and formula, and for deducing structural features.

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For 2,6-Dimethylphenylhydrazine hydrochloride (C₈H₁₃ClN₂), the parent molecule (2,6-Dimethylphenylhydrazine, C₈H₁₂N₂) would be ionized, typically forming the [M+H]⁺ ion in techniques like Electrospray Ionization (ESI). The experimentally measured exact mass of this ion would be compared to the calculated theoretical mass to confirm the molecular formula C₈H₁₃N₂⁺. The presence of chlorine would be evident from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl.

Table 2: Theoretical HRMS Data for the Parent Compound of 2,6-Dimethylphenylhydrazine Hydrochloride

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂⁺ | 137.1073 |

In a mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a "fingerprint" that helps to confirm the structure. For 2,6-Dimethylphenylhydrazine, the fragmentation would likely involve the cleavage of the N-N bond and various cleavages of the aromatic ring and its substituents. Key expected fragments would include the 2,6-dimethylphenyl cation and smaller fragments resulting from the loss of the hydrazine moiety or methyl groups. This fragmentation pattern would be instrumental in distinguishing it from other isomers, such as 2,5- or 3,4-dimethylphenylhydrazine.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about the functional groups present and the conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-Dimethylphenylhydrazine hydrochloride would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching from the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹), and N-H bending (around 1600 cm⁻¹). The presence of the hydrochloride salt would likely result in broad absorption bands corresponding to the ammonium (B1175870) ion (-NH₂⁺-).

Table 3: Expected Characteristic IR Absorption Bands for 2,6-Dimethylphenylhydrazine Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (hydrazine) | 3200-3400 | Stretching vibrations |

| Aromatic C-H | 3000-3100 | Stretching vibrations |

| Aliphatic C-H (methyl) | 2850-2970 | Stretching vibrations |

| C=C (aromatic) | 1500-1600 | Ring stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring. 2,6-Dimethylphenylhydrazine hydrochloride is expected to show characteristic absorption maxima (λ_max) in the UV region, corresponding to π→π* transitions of the substituted benzene ring. The position and intensity of these absorptions are influenced by the substitution pattern on the ring.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2,6-Dimethylphenylhydrazine hydrochloride |

| 2,5-Dimethylphenylhydrazine |

| 3,4-Dimethylphenylhydrazine |

| Phenylhydrazine (B124118) |

| 2,6-Dimethylphenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the elucidation of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

While a specific crystal structure determination for 2,6-Dimethylphenylhydrazine hydrochloride is not widely reported in publicly accessible crystallographic databases, the structural characteristics can be inferred from related compounds. For instance, studies on various substituted phenylhydrazine hydrochlorides and their derivatives, such as hydrazones, provide a framework for understanding the likely solid-state conformation.

In a hypothetical crystal structure of 2,6-Dimethylphenylhydrazine hydrochloride, one would expect the protonation of the hydrazine moiety, forming the hydrazinium (B103819) ion, which then engages in ionic bonding with the chloride anion. The presence of the bulky methyl groups at the 2 and 6 positions of the phenyl ring would significantly influence the torsion angle between the phenyl ring and the hydrazinium group due to steric hindrance. This steric strain would likely force the hydrazinium group out of the plane of the phenyl ring.

Key structural parameters that would be determined from an X-ray diffraction study are presented in the illustrative table below, based on expected values for similar structures.

| Parameter | Expected Observation |

| Crystal System | Likely to be monoclinic or orthorhombic, common for organic salts. |

| Space Group | Would describe the symmetry of the unit cell. |

| Unit Cell Dimensions | Precise measurements of the a, b, and c axes and the angles α, β, and γ. |

| N-N Bond Length | Expected to be in the range of 1.43-1.45 Å for the hydrazinium ion. |

| C-N Bond Length | The bond connecting the phenyl ring to the hydrazine nitrogen is expected to be around 1.45-1.47 Å. |

| Dihedral Angle | The angle between the plane of the phenyl ring and the C-N-N plane would be significant, likely greater than 45°, due to steric hindrance from the ortho-methyl groups. |

| Hydrogen Bonding | The N-H groups of the hydrazinium ion would act as hydrogen bond donors to the chloride anions and potentially to adjacent hydrazinium ions, forming a network in the crystal lattice. |

The crystal packing would be a balance between the electrostatic interactions of the ionic components, van der Waals forces, and the aforementioned hydrogen bonding network, all influenced by the steric demands of the 2,6-dimethylphenyl group. The study of related hydrazone crystal structures, such as (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, reveals how the substitution pattern on the phenyl ring dictates the molecular conformation and intermolecular interactions like π-π stacking. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of 2,6-Dimethylphenylhydrazine hydrochloride in complex matrices, such as in reaction mixtures or as a potential impurity in pharmaceutical substances. researchgate.net The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Hydrazine and its derivatives, including aromatic hydrazines, can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. nih.gov Therefore, derivatization is a common strategy to enhance their volatility and chromatographic performance. cdc.govresearchgate.net

A prevalent method involves derivatization with an aldehyde or ketone, such as acetone (B3395972), to form the corresponding hydrazone. nih.govoup.com This reaction, illustrated for a generic hydrazine, converts the polar hydrazine into a more stable and less polar derivative suitable for GC analysis.

Sample Preparation: A sample containing 2,6-Dimethylphenylhydrazine hydrochloride would first be neutralized and then reacted with a derivatizing agent like acetone. The resulting 2,6-dimethylphenylhydrazone of acetone is then extracted into an organic solvent.

GC Separation: The extract is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the chromatographic column.

MS Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The molecular ion of the derivatized 2,6-Dimethylphenylhydrazine would be observed, along with characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a powerful tool for the direct analysis of 2,6-Dimethylphenylhydrazine hydrochloride without the need for derivatization. nih.gov

LC Separation: The sample is dissolved in a suitable solvent and injected into the liquid chromatograph. Separation is typically achieved using reversed-phase chromatography, where a polar mobile phase and a non-polar stationary phase are used. The separation of 2,6-Dimethylphenylhydrazine hydrochloride from other components in a mixture would be based on its polarity.

Ionization and MS Detection: The eluent from the LC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI). ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]+. longdom.org For 2,6-Dimethylphenylhydrazine (the free base), this would correspond to a specific mass-to-charge ratio (m/z). uni.lu Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural confirmation by fragmenting the selected parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net

The table below summarizes the typical application of these hyphenated techniques for the analysis of aromatic hydrazines.

| Technique | Derivatization | Typical Mobile/Carrier Phase | Ionization Method | Key Advantages |

| GC-MS | Often required (e.g., with acetone) | Inert gas (e.g., Helium, Nitrogen) | Electron Ionization (EI) | High resolution separation of volatile compounds; provides characteristic fragmentation patterns for identification. oup.com |

| LC-MS | Generally not required | A mixture of water, organic solvent (e.g., acetonitrile, methanol), and modifiers (e.g., formic acid). nih.gov | Electrospray Ionization (ESI) | Applicable to a wide range of polarities and molecular weights; soft ionization preserves the molecular ion. researchgate.net |

These hyphenated methods provide the sensitivity and selectivity required for trace-level detection and quantification of 2,6-Dimethylphenylhydrazine hydrochloride, which is crucial for applications such as impurity profiling in drug substances and monitoring in environmental samples. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,6-Dimethylphenylhydrazine hydrochloride. By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties that govern its chemical behavior.

A key aspect of these calculations is the optimization of the molecular geometry to find the lowest energy structure. From this optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be visualized and their energy levels calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 2,6-Dimethylphenylhydrazine, the presence of electron-donating methyl groups on the phenyl ring influences the electron density distribution and, consequently, the energies of the frontier orbitals. DFT calculations can precisely quantify these effects.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the case of 2,6-Dimethylphenylhydrazine hydrochloride, the MEP map would show negative potential (red and yellow regions) around the nitrogen atoms of the hydrazine (B178648) group, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms, particularly the ammonium (B1175870) proton in the hydrochloride salt.

Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations have been successfully applied to various substituted phenylhydrazines to understand their reactivity patterns. asianpubs.orgnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2,6-Dimethylphenylhydrazine

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Molecular polarity |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.15 eV | Ability to attract electrons |

| Electrophilicity Index (ω) | 1.88 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 2,6-Dimethylphenylhydrazine hydrochloride, these predictions are particularly valuable for assigning signals in NMR and IR spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. github.io The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. github.ioarxiv.org These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, with modern methods and basis sets often providing results that are in excellent agreement with experimental data. github.ioarxiv.org For 2,6-Dimethylphenylhydrazine hydrochloride, computational models can help to resolve ambiguities in the assignment of aromatic protons and carbons, as well as the protons of the methyl and hydrazine groups.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical infrared (IR) spectrum. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net These theoretical spectra can be invaluable for assigning the various vibrational modes observed in an experimental IR spectrum, such as the N-H stretches, C-H stretches, and aromatic ring vibrations of 2,6-Dimethylphenylhydrazine hydrochloride.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethylphenylhydrazine

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 145.2 | 145.8 |

| C2/C6 | 128.5 | 129.1 |

| C3/C5 | 124.0 | 124.5 |

| C4 | 129.8 | 130.3 |

| Methyl C | 17.5 | 18.0 |

Note: The values are for the free base and are representative examples. The accuracy of prediction can vary based on the computational method and solvent effects.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For 2,6-Dimethylphenylhydrazine, a key reaction of interest is the Fischer indole (B1671886) synthesis, which is a classic method for preparing indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgmdpi.comthermofisher.com

The mechanism of the Fischer indole synthesis involves several steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a researchgate.netresearchgate.net-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.org Computational modeling can be used to map out the potential energy surface for this entire reaction pathway.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory can then be used to estimate the activation energies and reaction rates. nih.gov These calculations can provide valuable insights into the rate-determining step of the reaction and how substituents on the phenylhydrazine, such as the two methyl groups in 2,6-Dimethylphenylhydrazine, influence the reaction kinetics and regioselectivity. For instance, steric hindrance from the ortho-methyl groups can affect the rate of the sigmatropic rearrangement and the subsequent cyclization.

DFT calculations are commonly employed for these studies, as they provide a good balance between accuracy and computational cost for systems of this size. researchgate.net The results of such modeling can help to rationalize experimental observations and guide the design of new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics. nih.govcnrs.fr For a flexible molecule like 2,6-Dimethylphenylhydrazine, MD simulations can be used to explore its conformational landscape and identify the most stable conformers.

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of the molecule's movements. mdpi.com This allows for the sampling of different rotational states around the C-N and N-N bonds. The analysis of the trajectory can reveal the preferred dihedral angles and the relative populations of different conformers. researchgate.net

For 2,6-Dimethylphenylhydrazine hydrochloride, MD simulations can shed light on the orientation of the phenyl ring with respect to the hydrazine moiety and how this is influenced by the steric bulk of the ortho-methyl groups. youtube.com The simulations can also model the interactions of the molecule with its surrounding environment, such as a solvent, providing a more realistic picture of its behavior in solution. mdpi.com The insights gained from MD simulations are crucial for understanding how the molecule's shape can influence its interactions with other molecules, for example, in a biological context or during a chemical reaction.

Green Chemistry Principles Applied to 2,6 Dimethylphenylhydrazinehydrochloride Synthesis and Utilization

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of hydrazine (B178648) derivatives often involves hazardous reagents and produces significant waste. In response, research has focused on creating greener pathways to compounds like 2,6-dimethylphenylhydrazine hydrochloride.

Minimizing Waste Generation and Maximizing Atom Economy

A primary goal in green synthesis is to design processes that incorporate the maximum number of reactant atoms into the final product, a concept known as atom economy. wiley-vch.denih.gov This inherently minimizes waste. The E-factor, which is the ratio of the mass of waste to the mass of the product, is a key metric for evaluating the environmental impact of a chemical process. wiley-vch.denih.gov In the pharmaceutical and fine chemical industries, E-factors can be notably high, underscoring the need for more efficient syntheses. nih.gov

The synthesis of 2,6-dimethylphenylhydrazine hydrochloride typically starts from 2,6-dimethylaniline (B139824). google.com The classical route involves diazotization followed by reduction. Each step presents opportunities for waste generation, including by-products and spent reagents. researchgate.netorganic-chemistry.org

To improve atom economy and reduce waste, alternative synthetic strategies are being explored. For instance, methods that avoid stoichiometric reagents in favor of catalytic systems can significantly lower the E-factor. While specific data for 2,6-dimethylphenylhydrazine hydrochloride is limited in publicly available literature, the principles applied to similar arylhydrazines are relevant. The ideal synthesis would have an E-factor close to zero, signifying that almost all reactant materials are converted into the desired product. nih.gov

Table 1: Comparison of Green Chemistry Metrics for Synthetic Routes

| Metric | Traditional Synthesis (Illustrative) | Ideal Green Synthesis | Description |

| Atom Economy | Moderate to Low | High (>90%) | Percentage of reactant atoms incorporated into the final product. wiley-vch.de |

| E-Factor | High (>5-50 in fine chemicals) | Low (<1) | Kilograms of waste generated per kilogram of product. nih.gov |

| Process Mass Intensity (PMI) | High | Low | Total mass used in a process (solvents, reagents, etc.) divided by the mass of the final product. nih.gov |

This table provides illustrative values to compare traditional and ideal green synthetic approaches based on established green chemistry metrics.

Utilization of Safer Solvents and Auxiliaries

The choice of solvents and auxiliary substances is critical in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. The search for safer alternatives is a key area of research. Water is an ideal green solvent due to its non-toxicity and availability. nih.govmdpi.com Research has demonstrated the feasibility of conducting diazotization reactions, a key step in hydrazine synthesis, in aqueous media or with green co-solvents like polyethylene (B3416737) glycol. pnu.ac.irgoogle.com

For example, a method using a mixture of polyethylene glycol and water as a solvent medium for diazotization has been shown to be effective, reducing environmental pollution and improving safety. google.com Another approach involves using natural surfactants, such as those from Acacia concinna pods, to facilitate reactions in water at room temperature. pnu.ac.irpnu.ac.ir Such methods eliminate the need for harsh organic solvents and simplify product isolation. pnu.ac.irpnu.ac.ir

Other green solvent alternatives include ionic liquids and supercritical fluids, which offer unique properties that can enhance reaction rates and selectivity while being more environmentally benign than conventional solvents. mdpi.com The use of recyclable, solid acid catalysts like sulfonic acid-based cation-exchange resins can also replace corrosive liquid acids like hydrochloric or sulfuric acid, further reducing the environmental impact. organic-chemistry.org

Energy Efficiency in Reaction Design

Reducing energy consumption is another core principle of green chemistry. Reactions should ideally be conducted at ambient temperature and pressure. pnu.ac.ir Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. nih.govthieme-connect.deyoutube.com Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. thieme-connect.deorganic-chemistry.orgnih.gov

The synthesis of various arylhydrazines and their derivatives has been successfully achieved using microwave technology. nih.govyoutube.com For instance, the preparation of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines can be completed in 10-15 minutes in a microwave reactor using water as a solvent. nih.gov Similarly, copper-catalyzed amination of arylboronic acids to form arylhydrazides has been optimized under microwave irradiation, achieving excellent yields in just 20 minutes. thieme-connect.de These examples highlight the potential for significant energy savings and process intensification by applying microwave technology to the synthesis of 2,6-dimethylphenylhydrazine hydrochloride.

Catalysis in Sustainable Synthesis of 2,6-Dimethylphenylhydrazinehydrochloride

Catalysis is fundamental to green chemistry, offering pathways that are more selective, efficient, and less wasteful than stoichiometric reactions. The traditional reduction of a diazonium salt, an intermediate in the synthesis of 2,6-dimethylphenylhydrazine hydrochloride, often uses stoichiometric reducing agents that generate significant waste.

The development of catalytic reduction methods is a key area of improvement. While precious metal catalysts like palladium and platinum are effective, their cost and limited availability are drawbacks. rsc.org Consequently, there is a strong focus on developing catalysts based on more abundant and less toxic metals such as iron, copper, and zinc. rsc.org Copper-catalyzed cross-coupling reactions, for example, have shown promise for the synthesis of aryl hydrazines from aryl halides and hydrazine hydrate (B1144303) in water. researchgate.net

Furthermore, heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous. They can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net Clay-based catalysts have been shown to be effective, inexpensive, and reusable for diazotization and coupling reactions, avoiding the use of corrosive acids and toxic solvents. researchgate.net The grafting of diazonium salts onto surfaces to create stable, reusable heterogeneous catalysts is another promising approach being explored. nih.govbohrium.com

Life Cycle Assessment Considerations for Production Processes

A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product or process from "cradle to grave"—that is, from raw material extraction through manufacturing, use, and final disposal. researchgate.netwbcsd.orgmdpi.com For a chemical like 2,6-dimethylphenylhydrazine hydrochloride, an LCA would quantify resource depletion, energy consumption, and emissions across its entire life cycle.

Studies on fine chemical and pharmaceutical production show that these processes are often significantly more resource and energy-intensive compared to the production of basic chemicals. researchgate.net The primary sources of environmental impact are typically linked to material and energy consumption during synthesis. researchgate.net

An LCA for the production of 2,6-dimethylphenylhydrazine hydrochloride would involve:

Inventory Analysis: Quantifying all inputs (raw materials, energy, water) and outputs (product, waste, emissions) for each step of the production process. rsc.org

Impact Assessment: Evaluating the potential environmental impacts associated with the inputs and outputs, such as global warming potential, ozone depletion, and ecotoxicity. mdpi.com

Interpretation: Identifying the major contributors to the environmental burden and suggesting areas for improvement. researchgate.net

Optimizing material and energy efficiency throughout the synthesis is the most effective way to improve the sustainability profile of the final product. researchgate.net This includes sourcing raw materials from more sustainable feedstocks, improving reaction yields, recycling solvents, and minimizing energy usage. While specific LCA data for 2,6-dimethylphenylhydrazine hydrochloride is not publicly available, the framework provides a crucial tool for chemical manufacturers to systematically assess and reduce the environmental footprint of their products. wbcsd.org

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of hydrazines, traditionally reliant on acid catalysis for reactions like hydrazone formation, is undergoing a paradigm shift. Future research is increasingly focused on developing more efficient, selective, and sustainable catalytic systems.

One of the most promising frontiers is the use of biocatalysis. Recent studies have demonstrated the power of imine reductases (IREDs) for the reductive amination of various carbonyl compounds using hydrazines. nih.gov This enzymatic approach, termed reductive hydrazination, allows for the synthesis of substituted acyclic and cyclic N-alkylhydrazines, often with high selectivity. nih.gov Researchers have successfully used the IRED from Myxococcus stipitatus to catalyze these transformations. nih.gov A key advantage of this biocatalytic method is its potential for scalability and improved atom economy, particularly when coupled with systems like hydrogenase cofactor regeneration. nih.gov

Another innovative approach involves mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions, often in the absence of a solvent. mdpi.com This technique has been successfully applied to the synthesis of hydrazones from various hydrazines and aldehydes, achieving quantitative yields in significantly reduced reaction times compared to conventional methods. mdpi.com Mechanochemical synthesis represents a green alternative that minimizes waste and energy consumption.

| Catalytic Method | Description | Advantages | Research Focus |

| Traditional | Typically uses acid catalysts (e.g., HCl, acetic acid) to promote condensation with carbonyls. | Simple, well-established procedures. | Optimization of existing protocols. |

| Biocatalysis | Employs enzymes, such as Imine Reductases (IREDs), to catalyze reductive hydrazination. nih.gov | High selectivity, mild reaction conditions, sustainable. nih.gov | Discovery of new enzymes, expansion of substrate scope. nih.gov |

| Mechanochemistry | Uses mechanical energy from ball milling to initiate reactions, often solvent-free. mdpi.com | Fast, high yields, environmentally friendly. mdpi.com | Application to a wider range of hydrazine (B178648) derivatives and reaction types. mdpi.com |

Design of New Reagents Based on the 2,6-Dimethylphenylhydrazine Scaffold

The 2,6-dimethylphenylhydrazine core structure is a valuable building block for creating new reagents and complex molecules with tailored functions. chemimpex.com Its utility extends far beyond its use as a simple derivatizing agent for carbonyls. nih.gov

In medicinal chemistry, the hydrazine moiety is a key precursor for a multitude of nitrogen-containing heterocycles that form the core of many bioactive agents. nih.govresearchgate.net For example, research into new cancer therapies has utilized hydrazine derivatives to synthesize aminopyrazoles, which serve as a critical "hinge-binding" moiety in a new class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov In this approach, the reaction of a nitrile-containing intermediate with hydrazine yields the desired pyrazole (B372694) ring system, which is then elaborated into the final active pharmaceutical ingredient. nih.gov The strategic placement of the dimethylphenyl group can further influence the molecule's steric and electronic properties, potentially enhancing binding affinity or metabolic stability.

This principle is widely applicable, with research programs actively developing novel hydrazide-hydrazone derivatives for evaluation as antitumor, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov The 2,6-dimethylphenylhydrazine scaffold offers a reliable starting point for generating libraries of diverse compounds for biological screening. chemimpex.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of established chemical reactions into continuous flow and automated synthesis platforms is a major trend in modern chemistry, aimed at improving efficiency, safety, and scalability. While direct reports on 2,6-dimethylphenylhydrazine in flow systems are emerging, its core reactions are prime candidates for this technological translation.

Reactions like the Fischer indole (B1671886) synthesis, for which substituted phenylhydrazines are famous, often involve unstable intermediates and exothermic steps that are challenging to manage in large-scale batch reactors. Flow chemistry offers precise control over reaction parameters (temperature, pressure, residence time), enabling safer and more consistent production.

Furthermore, the novel catalytic systems being explored are highly compatible with flow platforms. Biocatalytic processes using immobilized enzymes, such as the IRED-catalyzed hydrazinations, can be incorporated into packed-bed reactors for continuous production of chiral hydrazine derivatives. nih.gov Similarly, automated platforms can accelerate the synthesis and screening of new reagents based on the 2,6-dimethylphenylhydrazine scaffold, streamlining the discovery process for new drugs and materials.

Advanced Applications in Material Science and Supramolecular Chemistry

The potential of 2,6-dimethylphenylhydrazine and its derivatives in material science and supramolecular chemistry is a rapidly emerging field of research. The ability of hydrazones—readily formed from the parent hydrazine—to participate in hydrogen bonding, π-stacking, and metal coordination makes them excellent candidates for constructing ordered, functional materials. chemimpex.comresearchgate.net